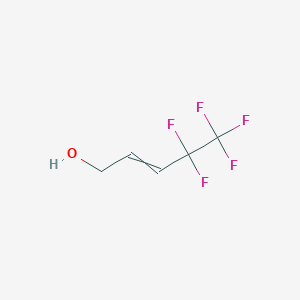
4,4,5,5,5-Pentafluoropent-2-en-l-ol
Cat. No. B8591540
M. Wt: 176.08 g/mol
InChI Key: WWAZGZHGMUGDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06281204B1
Procedure details


10 g of 4,4,5,5,5-pentafluoro-2-penten-1-ol (obtained according to J. Am. Chem. Soc., 107, (1985), 5186-5191: T. Kitazume and N. Ishikawa) is dissolved in 100 cm3 of methanol, and hydrogenation is carried out in the presence of 0.5 g of Raney nickel. The catalyst is filtered, followed by washing with ethanol and after distillation at ordinary pressure, the expected alcohol is collected B.p.: 133° C. nD23: 1.3305



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[CH:3]=[CH:4][CH2:5][OH:6]>CO.[Ni]>[F:1][C:2]([F:11])([C:7]([F:8])([F:9])[F:10])[CH2:3][CH2:4][CH2:5][OH:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=CCO)(C(F)(F)F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with ethanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
after distillation at ordinary pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the expected alcohol is collected B.p.: 133° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(CCCO)(C(F)(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
